Ethylmethylmalonic acid
Overview
Description
Ethylmethylmalonic acid is an organic compound belonging to the class of dicarboxylic acids. It is structurally characterized by the presence of both ethyl and methyl groups attached to the central carbon atom of malonic acid. The molecular formula of this compound is C6H10O4, and it has a molar mass of 146.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmethylmalonic acid can be synthesized through the malonic ester synthesis, which involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. The general steps are as follows:
Deprotonation: Diethyl malonate is deprotonated using a base such as sodium ethoxide to form an enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with an alkyl halide, such as ethyl bromide, to introduce the ethyl group.
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using aqueous acid.
Decarboxylation: Heating the resulting dicarboxylic acid leads to the loss of carbon dioxide, forming this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: Ethylmethylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted malonic acid derivatives.
Scientific Research Applications
Ethylmethylmalonic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a biochemical marker for certain metabolic disorders, such as ethylmalonic encephalopathy.
Medicine: Research into its role in metabolic pathways helps in understanding and diagnosing metabolic diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of ethylmethylmalonic acid involves its participation in metabolic pathways. It is metabolized through the propionate metabolism pathway, where it is converted into methylmalonyl-CoA and subsequently into succinyl-CoA, entering the citric acid cycle. This process is crucial for energy production and the synthesis of various biomolecules .
Comparison with Similar Compounds
Methylmalonic acid: Similar in structure but lacks the ethyl group.
Ethylmalonic acid: Similar but lacks the methyl group.
Malonic acid: The parent compound without any alkyl substitutions .
Uniqueness: Ethylmethylmalonic acid is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for studying the effects of alkyl groups on dicarboxylic acids and their derivatives.
Properties
IUPAC Name |
2-ethyl-2-methylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-6(2,4(7)8)5(9)10/h3H2,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFKQWRXQJXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208201 | |
Record name | Ethylmethylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595-84-6 | |
Record name | 2-Ethyl-2-methylpropanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylmethylmalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylmethylmalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylmethylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylmethylmalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.